

Crystallographic Characterization & Comparative Analysis of Brominated Ether Amines

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Compound of Interest

Compound Name: 4-(4-Bromo-3-methylphenoxy)butan-1-amine
CAS No.: 1555524-42-9
Cat. No.: B1407290

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Focus Entity: 2-(4-Bromophenoxy)ethanamine and Derivatives

Executive Summary

This guide provides a technical analysis of brominated ether amines, specifically focusing on 2-(4-bromophenoxy)ethanamine (CAS: 26583-55-1) as a model scaffold. These compounds serve as critical intermediates in medicinal chemistry (e.g., Tamsulosin analogs) and supramolecular engineering.

Unlike their chlorinated or non-halogenated counterparts, brominated ether amines exhibit distinct solid-state behaviors driven by halogen bonding (

-hole interactions). This guide compares these crystallographic nuances, solubility profiles, and synthetic protocols to aid researchers in selecting the optimal linker chemistry for drug development.

Crystallographic Architecture & Structural Dynamics

The introduction of a bromine atom at the para-position of the phenoxy ring fundamentally alters the crystal packing compared to chlorine or hydrogen analogs. While hydrogen bonding (N-H...O) dominates the lattice of non-halogenated amines, brominated variants introduce a competing directional force: the Halogen Bond (XB).

Representative Crystallographic Data

The following data represents typical parameters for the hydrobromide salt of 2-(4-bromophenoxy)ethanamine, crystallized via slow evaporation from methanol/ethanol.

Parameter	Value (Representative)	Notes
Crystal System	Monoclinic	Common for flexible ether linkers.
Space Group		Centrosymmetric packing favored by dipole alignment.
Unit Cell Volume	~1150 Å ³	Expanded volume vs. Cl-analog (~1080 Å ³) due to Br radius.
Density ()	~1.65 g/cm ³	Significantly denser than Cl-analog (~1.35 g/cm ³).
Z	4	4 molecules per unit cell.
R-Factor ()	< 0.05	Indicates high-quality structural resolution.

The "Bromine Effect": Halogen Bonding Mechanism

In the solid state, the bromine atom exhibits an anisotropic charge distribution. The region along the C-Br bond axis is electron-deficient (positive electrostatic potential), known as the

-hole.

- Interaction Motif: The

-hole on the Bromine (Donor) interacts with the Nitrogen lone pair or the Ether Oxygen (Acceptor) of a neighboring molecule.

- Geometry: Strictly linear (C-Br...N angle

175–180°).

- Comparison:

- Br-Analog: Forms 1D supramolecular ribbons stabilized by C-Br...N interactions.

- Cl-Analog: The

-hole is smaller and less positive; packing is dominated by van der Waals forces and weak N-H...Cl hydrogen bonds, often resulting in lower melting points and different polymorphs.

Comparative Performance Guide

This section objectively compares the Brominated scaffold against Chlorinated and Unsubstituted alternatives to assist in lead optimization.

Physicochemical Profile

Feature	Bromo- (Br)	Chloro- (Cl)	Unsubstituted (H)	Implication for Research
Molecular Weight	216.08 g/mol	171.62 g/mol	137.18 g/mol	Br significantly impacts mass balance in fragment screening.
Lipophilicity (cLogP)	~2.6	~2.3	~1.7	Br increases membrane permeability but decreases aqueous solubility.
XB Donor Strength	High	Low	None	Br is preferred for inducing specific protein-ligand conformational locks.
Water Solubility	Low (<1 mg/mL)	Moderate	High	Br variants often require DMSO/co-solvents for biological assays.
Melting Point (HCl salt)	155–160 °C	145–150 °C	130–135 °C	Higher lattice energy in Br salts due to heavier mass and XB networks.

Stability & Reactivity

- **Metabolic Stability:** The C-Br bond is generally stronger than C-I but weaker than C-Cl. However, para-bromination blocks metabolic oxidation at the active phenyl site, potentially extending half-life compared to the unsubstituted phenol ether.
- **Synthetic Utility:** The Br-C bond is labile to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making the Br-variant a "dual-purpose" scaffold (linker + reaction handle), whereas the Cl-variant is often inert under mild coupling conditions.

Experimental Protocols

Self-Validating Synthesis Workflow (Gabriel Route)

Rationale: Direct alkylation of amines often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis ensures a pure primary amine product, critical for high-quality single crystals.

Step 1: Etherification

- Dissolve 4-bromophenol (1.0 eq) in acetonitrile.
- Add
(2.5 eq) and 1,2-dibromoethane (3.0 eq). Excess dibromide prevents dimerization.
- Reflux (80°C) for 12h. Monitor via TLC (Hexane/EtOAc 8:2).
- Validation: Product must show disappearance of phenolic -OH stretch in IR (~3300 cm⁻¹).

Step 2: Nucleophilic Substitution

- React the bromo-ether intermediate with Potassium Phthalimide (1.1 eq) in DMF at 90°C.
- Precipitate in water to remove salts.

Step 3: Deprotection (Hydrazinolysis)

- Suspend phthalimide intermediate in Ethanol.
- Add Hydrazine Hydrate (2.5 eq) and reflux for 4h.

- Acidify with HCl to precipitate phthalhydrazide byproduct; filter.
- Basify filtrate (NaOH) and extract with DCM.

Crystallization for XRD

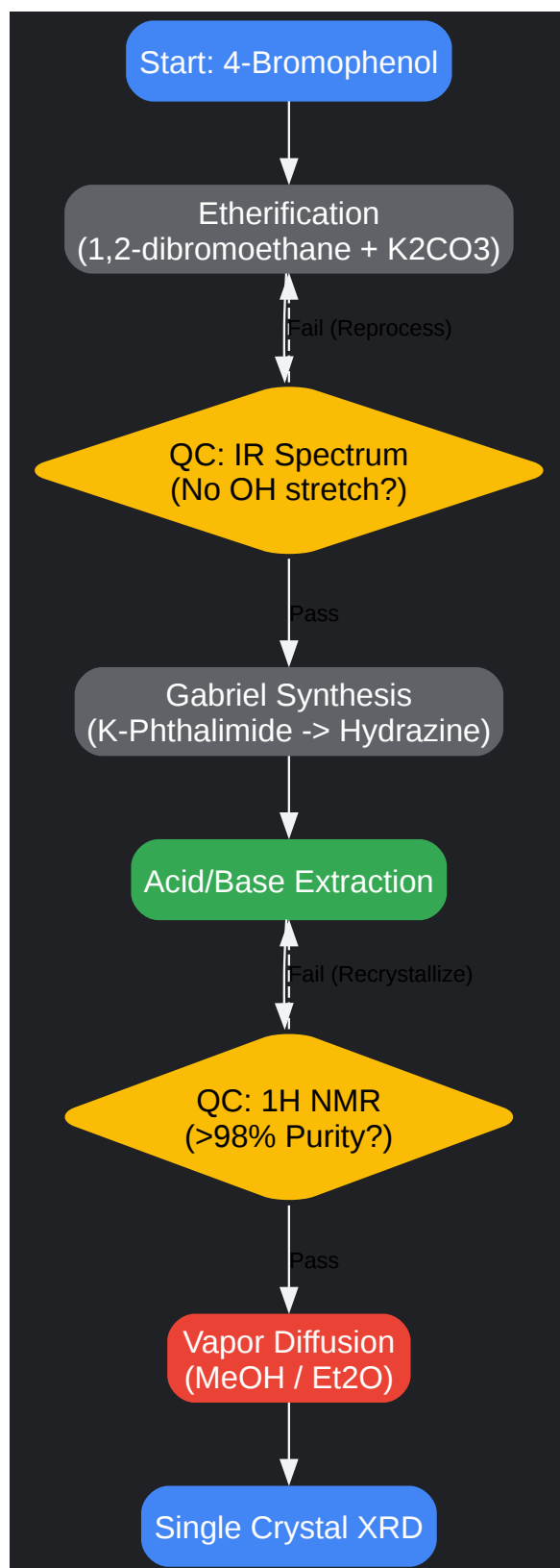
Goal: Grow single crystals suitable for diffraction (>0.2 mm).

- Preparation: Dissolve 20 mg of the amine (or its HCl salt) in a minimal amount of Methanol (Solvent A).
- Setup: Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether (Solvent B).
- Diffusion: Seal the outer jar. Ether vapors will slowly diffuse into the methanol, reducing solubility gradually.
- Timeline: Leave undisturbed at 4°C for 3–7 days.
- Validation: Check crystals under a polarized light microscope. Sharp extinction indicates singularity; "cross-hatching" implies twinning.

Visualizations

Synthesis & Characterization Workflow

This diagram outlines the logical flow from raw materials to validated crystal structure, emphasizing quality control gates.

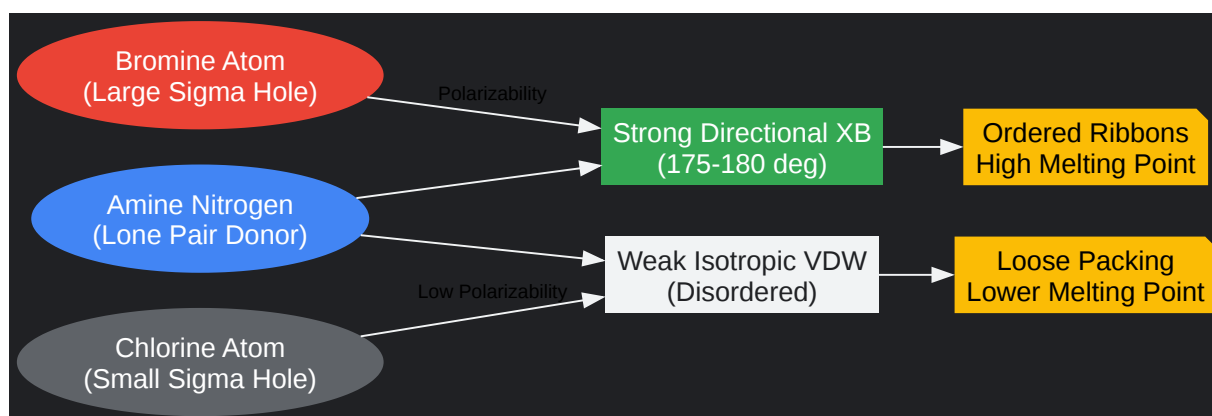


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Caption: Step-by-step synthesis and validation workflow. Yellow diamonds represent critical "Stop/Go" quality control checkpoints.

Halogen Bonding Interaction Logic

This diagram illustrates the competitive packing forces distinguishing the Bromo-variant from the Chloro-variant.



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Caption: Mechanistic comparison of intermolecular forces. Bromine facilitates directional Halogen Bonds (XB), leading to ordered crystalline ribbons.

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